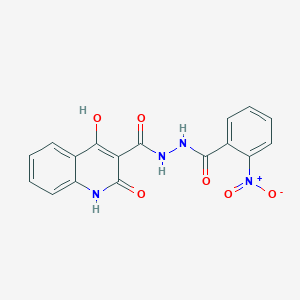![molecular formula C15H13NO3S B11996174 4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11996174.png)
4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C₇H₇NO₂ , with a molecular weight of approximately 137.14 g/mol .
- PABA is a white crystalline solid, and its structure consists of a benzene ring with an amino group (NH₂) and a carboxylic acid group (COOH) attached at different positions.
4-Aminobenzoic acid: , serves as the precursor for the synthesis of various compounds.
Métodos De Preparación
Synthetic Routes:
Industrial Production:
Análisis De Reacciones Químicas
- PABA undergoes several reactions:
Aromatic substitution: It can undergo electrophilic aromatic substitution reactions.
Benzylic oxidation: PABA can be oxidized at the benzylic position to form the corresponding carboxylic acid.
Amide formation: It reacts with acetic anhydride to form the amide derivative.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: PABA serves as a building block in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It is used as a substrate in bacterial growth media.
Medicine: Historically, PABA was used in sunscreens, but it has been largely replaced due to allergic reactions.
Industry: PABA derivatives find applications in the production of hair dyes and textile chemicals.
Mecanismo De Acción
- PABA’s primary mechanism of action is not well-defined.
- It is involved in folic acid biosynthesis , where it acts as a precursor for the synthesis of dihydrofolic acid.
- Dihydrofolic acid is essential for DNA synthesis and cell growth.
Comparación Con Compuestos Similares
- PABA is unique due to its role in folic acid synthesis.
- Similar compounds include benzoic acid derivatives and other aromatic compounds used in organic synthesis.
Propiedades
Fórmula molecular |
C15H13NO3S |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
4-[(2-phenylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H13NO3S/c17-14(10-20-13-4-2-1-3-5-13)16-12-8-6-11(7-9-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |
Clave InChI |
XQDLLXQCZHFZFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)

![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)



![6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11996148.png)


![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996192.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996196.png)

